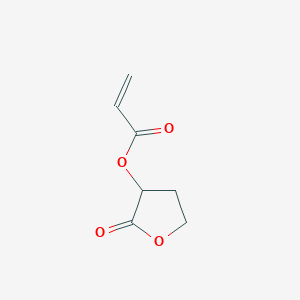

2-Oxotetrahydrofuran-3-yl acrylate

Description

Contextualization within Lactone-Functionalized Monomer Chemistry

Lactones, which are cyclic esters, are a well-established class of monomers primarily used for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). nih.govnih.gov The commercial and research importance of lactones stems from the wide array of derivatives and polymers that can be produced, often with applications in the medical and pharmaceutical fields due to their biocompatibility and degradability. nih.gov

Within this broad category, lactone-functionalized monomers represent a sophisticated subclass. These molecules possess one or more additional reactive functional groups appended to the lactone ring. This functionalization dramatically expands their chemical utility beyond simple linear polyesters. 2-Oxotetrahydrofuran-3-yl acrylate (B77674) is a quintessential example of such a monomer. It features a five-membered γ-butyrolactone ring, a structural motif prevalent in numerous natural products and bioactive compounds. nih.govnih.gov This lactone ring is substituted with an acrylate group, a highly reactive moiety in polymer chemistry. This hybrid structure allows for a dual mode of reactivity, making it a valuable building block in advanced material design.

Overview of Research Significance in Polymer Science and Organic Synthesis

The dual functionality of 2-Oxotetrahydrofuran-3-yl acrylate underpins its significance in two major areas of chemical research.

In polymer science , the acrylate portion of the molecule provides a handle for chain-growth polymerization, typically via free-radical mechanisms. researchgate.net This allows for the synthesis of polyacrylate-type polymers where each repeating unit features a pendant γ-butyrolactone ring. The resulting polymers combine the properties of polyacrylates, such as transparency and variable hardness, with the chemical reactivity of the lactone ring. researchgate.net This pendant lactone can be used for subsequent post-polymerization modifications, such as ring-opening to create graft copolymers or to introduce other functional groups, thereby tailoring the final properties of the material. The presence of the lactone also imparts a degree of degradability to the polymer backbone, an increasingly desirable characteristic for developing more sustainable materials. nih.gov

In organic synthesis , 2-Oxotetrahydrofuran-3-yl acrylate serves as a versatile intermediate. alibaba.com The γ-butyrolactone framework is a crucial building block for a variety of complex molecules and natural products. nih.govresearchgate.net The acrylate group, being an excellent Michael acceptor, can readily participate in conjugate addition reactions with a wide range of nucleophiles. This allows for the introduction of diverse substituents at the β-position of the acrylate system, leading to highly functionalized lactone derivatives that are valuable precursors in multi-step syntheses. rsc.org Its role as a key intermediate enables the construction of complex molecular structures for potential use in medicinal chemistry and materials science. alibaba.com

| Representative Spectroscopic Data Interpretation | |

| ¹H NMR | Expect signals for the vinyl protons of the acrylate group (typically in the 5.8-6.5 ppm range), a multiplet for the proton at the C3 position of the lactone ring, and multiplets for the methylene (B1212753) protons of the tetrahydrofuran (B95107) ring. |

| ¹³C NMR | Characteristic signals would include those for the carbonyl carbons of the ester and lactone (around 170-175 ppm), the vinyl carbons of the acrylate, and the carbons of the saturated lactone ring. |

| IR Spectroscopy | Strong absorption bands are expected for the C=O stretching of the ester (around 1720-1740 cm⁻¹) and the lactone (around 1770 cm⁻¹), as well as C=C stretching from the acrylate group (around 1635 cm⁻¹). |

Structure

3D Structure

Properties

IUPAC Name |

(2-oxooxolan-3-yl) prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-2-6(8)11-5-3-4-10-7(5)9/h2,5H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMWRSCIFDZZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxotetrahydrofuran 3 Yl Acrylate and Its Structural Analogues

Direct Esterification and Transesterification Routes

Direct esterification and transesterification represent the most straightforward approaches to synthesizing 2-oxotetrahydrofuran-3-yl acrylate (B77674), starting from a hydroxylated lactone precursor. These methods involve the formation of an ester bond between the hydroxyl group at the β-position of the γ-butyrolactone ring and acrylic acid or its derivatives.

Known methods include the esterification of β-hydroxy-γ-butyrolactone with reagents like (meth)acryloyl chloride or the transesterification with a (meth)acrylate ester. google.com The direct esterification with acrylic acid is an equilibrium-limited reaction that requires the removal of water to drive the reaction toward the product. google.com This is often achieved using azeotropic distillation with a suitable solvent. google.com

Enzymatic catalysis offers a milder and more selective alternative to chemical methods. The acrylation of 2-hydroxy-γ-butyrolactone has been successfully achieved using immobilized lipase (B570770) B from Candida antarctica (Novozym 435). researchgate.net In one study, vinyl methacrylate (B99206) was selected as the acyl donor for the synthesis of γ-butyrolactone methacrylate (GBLMA). researchgate.net The reaction's efficiency is highly dependent on the solvent, with methyl tert-butyl ether (MTBE) providing the highest conversion rates of over 80%. researchgate.net

| Acyl Donor | Solvent | Temperature (°C) | Max. Conversion (%) | Reference |

| Vinyl methacrylate | Methyl tert-butyl ether (MTBE) | 40 | >80 | researchgate.net |

| Vinyl methacrylate | Acetonitrile (B52724) | 40 | ~60 | researchgate.net |

| Vinyl methacrylate | Dioxane | 40 | ~45 | researchgate.net |

| Vinyl methacrylate | Tetrahydrofuran (B95107) (THF) | 40 | ~35 | researchgate.net |

Table 1: Effect of Solvent on the Enzymatic Acrylation of 2-hydroxy-γ-butyrolactone. researchgate.net

Multi-Step Synthesis from Precursor Molecules

Multi-step syntheses provide versatile pathways to 2-oxotetrahydrofuran-3-yl acrylate and its analogs, allowing for greater control over the final structure and stereochemistry. These routes typically involve the initial construction of the core lactone scaffold followed by the introduction of the acrylate functionality.

Synthesis of Tetrahydrofuran-2-one Scaffolds

The tetrahydrofuran-2-one (or γ-butyrolactone) ring is a common motif in natural products and can be synthesized through various strategies. Classical methods often rely on the intramolecular SN2 cyclization of γ-hydroxy alkyl halides or sulfonates. nih.gov Other significant approaches include:

Radical Carbonylation/Cyclization: Tetrahydrofuran-3-ones can be constructed by the radical carbonylation and cyclization of vinylated γ-hydroxyalkyl phenyl chalcogenides, which are themselves derived from the ring-opening of epoxides. diva-portal.org

Photochemical Ring Expansion: Substituted tetrahydrofurans can be prepared via a two-step photochemical process involving the Paternò–Büchi reaction to form an oxetane, followed by a photochemical ring expansion to yield the desired five-membered ring. rsc.org

Synthesis from Bio-based Feedstocks: There is growing interest in producing lactone scaffolds from renewable resources. For instance, γ-butyrolactone derivatives have been synthesized from dihydroxyacetone, a readily available bio-based chemical. acs.org

Introduction of the Acrylate Moiety

Once the lactone scaffold is in place, the acrylate group can be introduced. For 2-oxotetrahydrofuran-3-yl acrylate, this can be achieved by reacting a β-halo-γ-butyrolactone with acrylic acid. google.com

A significant focus in the literature has been on the synthesis of the structural isomer α-methylene-γ-butyrolactone, a motif found in over 3000 natural products. acs.org Methodologies for introducing the α-methylene group include:

One-Pot Allylation-Lactonization: A convenient one-pot synthesis involves the zinc-mediated reaction of various biorenewable aldehydes with ethyl 2-(bromomethyl)acrylate. acs.org This method proceeds rapidly under sonication at room temperature, achieving near-quantitative conversions and high isolated yields for a range of substituted methylene (B1212753) butyrolactones. acs.org

α-Methylenation: This process can be performed on a pre-formed lactone. For example, methylene-tetrahydropyranyl (S)-γ-hydroxymethyl-γ-butyrolactone was synthesized via the α-methylenation of its protected precursor. nsf.gov This involved forming an intermediate salt with sodium hydride and ethyl formate, followed by reaction with paraformaldehyde. nsf.gov

| Aldehyde | Monomer Product | Reaction Time (min) | Conversion (%) | Isolated Yield (%) | Reference |

| Heptaldehyde | γ-hexyl-α-methylene-γ-butyrolactone (HMBL) | 5 | 90.0 | 70-80 | acs.org |

| Citronellal | γ-(2,6-dimethylhept-5-en-1-yl)-α-methylene-γ-butyrolactone (CitMBL) | 5 | 91.0 | 70-80 | acs.org |

| Cinnamaldehyde | γ-((E)-styryl)-α-methylene-γ-butyrolactone (CinMBL) | 30 | 92.2 | 70-80 | acs.org |

| (-)-Perillaldehyde | γ-((−)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)-α-methylene-γ-butyrolactone (PeMBL) | 10 | 92.6 | 70-80 | acs.org |

Table 2: Zinc-Mediated One-Pot Synthesis of α-Methylene-γ-butyrolactone Monomers. acs.org

Asymmetric and Enantioselective Synthesis of Chiral Derivatives

The development of asymmetric and enantioselective methods is crucial for accessing chiral lactone acrylates, as stereochemistry often dictates the properties of the final materials and the biological activity of natural product analogs. Significant progress has been made in the enantioselective synthesis of α-exo-methylene γ-butyrolactones. nih.govacs.org

A prominent two-step method involves a highly enantioselective chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation followed by lactonization. nih.govacs.orgacs.org This approach demonstrates broad functional group compatibility under mild conditions. nih.govacs.org The choice of chiral ligand is critical for achieving high enantioselectivity. acs.org

Other enantioselective strategies include:

Palladium Catalysis: Chiral Pd(II)-SPRIX catalysts have been effectively used for the intramolecular cyclization of substrates to yield α-methylene-γ-butyrolactones. elsevierpure.com

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For example, enantiopure (S)-2-hydroxybutyrolactone can be used as a chiral precursor for the synthesis of more complex chiral molecules. nih.gov

Organocatalysis: The use of small organic molecules as catalysts for the asymmetric synthesis of tetrahydrofuran scaffolds has also been explored. epa.gov

Table 3: Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. nih.govacs.org

Chemo-Enzymatic Approaches to Bio-based Lactone Acrylate Monomers

Chemo-enzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to create sustainable pathways to valuable monomers from renewable resources. This strategy is particularly relevant for producing bio-based lactone acrylates.

A notable example is the use of Candida antarctica lipase B (CAL-B) to produce methacrylate monomers from cellulose-derived lactones. nsf.govacs.org In this pathway, (S)-γ-hydroxymethyl-γ-butyrolactone (2H-HBO), obtained from cellulose-derived levoglucosenone, is enzymatically acylated to produce (S)-γ-hydroxymethyl-γ-butyrolactone methacrylate (2H-HBO-m). nsf.govacs.org This enzymatic step avoids the use of harsh halogenated species and bases typically employed in chemical acylation. nsf.gov The resulting bio-based monomers can then be polymerized to create materials with tailored thermal properties. nsf.govacs.org This approach highlights a sustainable route from biomass to functional polyacrylates. acs.org

The enzymatic acrylation of 2-hydroxy-γ-butyrolactone with Novozym 435 (an immobilized form of CAL-B) further underscores the utility of this method. researchgate.net The process is optimized by selecting appropriate acyl donors, such as vinyl methacrylate, and reaction media to achieve high conversion rates, providing a green alternative for monomer synthesis. researchgate.net

Polymerization Chemistry of 2 Oxotetrahydrofuran 3 Yl Acrylate

Homopolymerization Studies

The synthesis of polymers from a single type of monomer, known as homopolymerization, is a fundamental area of study. For 2-Oxotetrahydrofuran-3-yl acrylate (B77674), this process provides insight into the polymer's basic properties and behavior.

Mechanistic Pathways of Free Radical Polymerization

Free radical polymerization is a primary method for synthesizing a variety of polymers. youtube.com This process is characterized by three main stages: initiation, propagation, and termination. youtube.com

Initiation: The process begins with the creation of free radicals, which are highly reactive species with an unpaired electron. youtube.com This is typically achieved by the decomposition of an initiator molecule, such as AIBN (2,2′-Azobis(2-methylpropionitrile)) or benzoyl peroxide, often induced by heat or UV light. youtube.comosti.gov Another method involves the reaction of molecular oxygen with an alkyl acrylate monomer to form a triplet diradical intermediate, which then proceeds to polymerization. westlake.edu.cn

Propagation: In this stage, the newly formed radical attacks a monomer molecule, adding it to the chain and regenerating the radical at the end of the newly formed, longer chain. youtube.com This process repeats, rapidly increasing the length of the polymer chain.

Termination: The growth of a polymer chain is halted through termination, which can occur via two primary mechanisms:

Combination: Two growing polymer chains react to form a single, longer, non-reactive ("dead") chain. youtube.com

Disproportionation: One growing chain abstracts a hydrogen atom from another, resulting in two "dead" polymer chains—one with a saturated end and the other with an unsaturated end. youtube.com

Chain transfer reactions can also occur, where the radical activity is transferred to another molecule, such as a solvent, monomer, or polymer, which can lead to branching. osti.gov

Investigation of Polymerization Kinetics

The kinetics of free radical polymerization are influenced by several factors, including temperature, initiator concentration, and the presence of catalysts or inhibitors. The rate of polymerization is typically proportional to the square root of the initiator concentration and the first power of the monomer concentration.

Studies on alkyl acrylates have shown that at high temperatures (above 140°C), molecular oxygen can act as a catalyst, significantly accelerating the polymerization rate and leading to high monomer conversion in a short time. westlake.edu.cn For instance, the polymerization of n-butyl acrylate in the presence of oxygen at 180°C resulted in an 86% conversion after one hour, which is over 8.5 times higher than the conversion for the deaerated monomer under the same conditions. westlake.edu.cn

Controlled/"living" radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for more precise control over the polymerization process. scirp.orgresearchgate.net RAFT polymerization of acrylates can exhibit pseudo-first-order kinetics, indicating a constant concentration of growing radicals. rsc.org

Impact of Polymerization Conditions on Molecular Weight and Polydispersity

The molecular weight and polydispersity index (PDI) of the resulting polymer are critical parameters that determine its physical and mechanical properties. These are significantly affected by the polymerization conditions.

Temperature: Higher temperatures generally increase the rate of initiation and propagation, but also the rate of chain transfer and termination, which can lead to lower molecular weights. researchgate.net

Initiator Concentration: Increasing the initiator concentration leads to a higher concentration of radicals, resulting in more polymer chains being initiated simultaneously. This typically leads to polymers with lower average molecular weights. researchgate.net

Solvent: The choice of solvent can influence polymerization through chain transfer reactions. Solvents with easily abstractable atoms can lead to a decrease in molecular weight. btcpharmtech.com

Controlled Radical Polymerization: Techniques like RAFT and Atom Transfer Radical Polymerization (ATRP) provide excellent control over molecular weight and PDI. scirp.orgresearchgate.net By carefully selecting the RAFT agent and other reaction conditions, polymers with predetermined molecular weights and narrow molecular weight distributions (low PDI, typically below 1.5) can be synthesized. rsc.orgwarwick.ac.ukunibo.it For example, RAFT polymerization of certain acrylates has successfully produced polymers with low dispersities (Đ < 1.10). rsc.org

Copolymerization Strategies and Architectures

Copolymerization, the process of polymerizing two or more different monomers, allows for the creation of polymers with a wide range of properties tailored for specific applications.

Synthesis and Characterization of Statistical Copolymers

Statistical copolymers are formed when two or more monomers are polymerized together and the monomer units are arranged randomly along the polymer chain. researchgate.net The properties of these copolymers are an average of the properties of the corresponding homopolymers, weighted by their molar composition in the copolymer.

The synthesis of statistical copolymers of acrylates can be achieved through various methods, including free radical polymerization. researchgate.net For example, statistical copolymers of acrylonitrile (B1666552) and methyl acrylate have been synthesized via free radical solution and suspension methods. researchgate.net The composition and molecular weight of these copolymers can be controlled by adjusting the monomer feed ratio, initiator concentration, and reaction temperature. researchgate.net

Characterization of these copolymers is crucial to understand their structure and properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are used to determine the copolymer composition. researchgate.net Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and polydispersity. researchgate.netresearchgate.net

Fabrication of Block Copolymers

Block copolymers consist of two or more long sequences (blocks) of different homopolymers linked together. These materials can self-assemble into various nanostructures, making them useful in a wide range of applications.

The synthesis of well-defined block copolymers containing acrylate segments is often achieved using controlled radical polymerization techniques like RAFT and Nitroxide-Mediated Polymerization (NMP). scirp.orgresearchgate.netgoogle.comrsc.orgresearchgate.net These methods allow for the sequential addition of different monomers to create the desired block structure.

For instance, a block copolymer can be synthesized by first polymerizing one monomer (e.g., styrene) to create a macroinitiator or a macro-RAFT agent. researchgate.netmdpi.com This macro-species is then used to initiate the polymerization of a second monomer (an acrylate), resulting in a diblock copolymer. mdpi.com This process can be extended to create triblock or multiblock copolymers. scirp.orgresearchgate.net The synthesis of poly(butyl-co-2-(N,N-dimethylamino)ethyl acrylates)-block-poly(polyethylene glycol monomethyl ether acrylate) via RAFT polymerization is an example of this approach. mdpi.com

The resulting block copolymers are characterized using techniques like GPC to confirm the increase in molecular weight after the addition of each block and to ensure a narrow molecular weight distribution. scirp.orgresearchgate.net

Interactive Data Table of Research Findings

| Polymerization Type | Monomer(s) | Polymerization Method | Key Findings | Reference(s) |

| Homopolymerization | n-Butyl Acrylate | Free Radical | High temperatures (>140°C) and the presence of oxygen significantly increase polymerization rate and monomer conversion. | westlake.edu.cn |

| Homopolymerization | Ethyl Thioacrylate | SET-LRP | Use of an iron-based deactivator in place of CuBr2 led to full monomer conversion. | warwick.ac.uk |

| Homopolymerization | Various Acrylates | RAFT | Achieved controlled polymerization with low polydispersity (Đ < 1.10). | rsc.org |

| Copolymerization | Stearyl Acrylate, Hydroxyethyl Acrylate | RAFT | Synthesized random, block, and gradient copolymers with different thermal and mechanical properties. | scirp.orgresearchgate.net |

| Copolymerization | Acrylonitrile, Methyl Acrylate | Free Radical | Molecular weight and melt processability controlled by monomer feed ratio and reaction conditions. | researchgate.net |

| Copolymerization | Styrene, Acrylates | NMP/RAFT | Synthesized well-defined block copolymers for various applications. | google.comresearchgate.net |

| Copolymerization | Butyl Acrylate, 2-(N,N-dimethylamino)ethyl acrylate, Poly(ethylene glycol) monomethyl ether acrylate | RAFT | Created pH-responsive amphiphilic block copolymers for drug delivery applications. | mdpi.com |

Graft Copolymerization Approaches

Graft copolymers can be synthesized using 2-Oxotetrahydrofuran-3-yl acrylate through different methodologies, such as "grafting from," "grafting through," and "grafting onto."

In the "grafting from" approach, a polymer backbone is first functionalized with initiating sites. For instance, a polyolefin backbone can be modified to incorporate initiator moieties for Atom Transfer Radical Polymerization (ATRP), which can then initiate the polymerization of monomers like 2-Oxotetrahydrofuran-3-yl acrylate to form grafts. researchgate.net Another example involves creating a multifunctional macroinitiator, such as a copolymer of methyl methacrylate (B99206) and 2-(2-bromoisobutyryloxy)ethyl methacrylate, which is then used to initiate the ATRP of a monomer mixture, including a functionalized acrylate, to produce graft copolymers. nih.gov

The "grafting onto" method involves attaching pre-synthesized polymer chains (the grafts) to a polymer backbone. For example, urethane (B1682113) macromonomers terminated with a polymerizable group like 2-hydroxy ethyl methacrylate can be copolymerized with acrylate monomers to form graft copolymers. core.ac.uk This approach allows for the synthesis of graft copolymers with varying graft densities and lengths by controlling the molecular weight and amount of the macromonomer used. core.ac.uk

"Grafting through" involves the copolymerization of a macromonomer with other monomers. The macromonomer, which has a polymerizable group at one end, is incorporated into the growing polymer chain, forming a graft copolymer. This technique has been used to create a variety of graft copolymers, including those with polyolefin backbones and polystyrene or poly(methyl methacrylate) grafts. researchgate.net

The choice of grafting method influences the final properties of the copolymer. For instance, the "grafting onto" method can be used to create graft copolymers with well-defined graft lengths, while the "grafting from" approach can lead to a higher grafting density. researchgate.netcore.ac.uk The properties of the resulting graft copolymers, such as their thermal stability and mechanical strength, are influenced by the nature of both the backbone and the grafted chains. core.ac.uk

Ring-Opening Polymerization (ROP) Involving the Lactone Moiety

The γ-butyrolactone ring in 2-Oxotetrahydrofuran-3-yl acrylate is generally considered "non-polymerizable" under standard conditions due to its low ring strain. researchgate.neticm.edu.pl However, under specific catalytic conditions or high pressure, the ring can be opened to form polyesters. icm.edu.plresearchgate.net

Several catalytic systems have been developed for the ring-opening polymerization (ROP) of γ-butyrolactone and its derivatives. These catalysts are crucial for overcoming the thermodynamic barrier to polymerization.

Organocatalysts: Strong non-nucleophilic bases like phosphazene bases have shown effectiveness in the ROP of γ-lactones. researchgate.net Combinations of N-heterocyclic olefins (NHOs) with thioureas or ureas have also been reported as highly efficient catalytic systems for the ROP of lactones, including δ-valerolactone and ε-caprolactone, yielding polyesters with controlled molecular weights and narrow dispersities. rsc.org Simple base/alcohol systems, such as potassium tert-butoxide with an alcohol, have been explored as a more industrially viable option for the ROP of γ-butyrolactone. rsc.org

Metal-Based Catalysts: Zinc complexes with thioether-amide ligands have demonstrated activity in the ROP of rac-β-butyrolactone, producing polymers in a controlled manner. mdpi.com Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂) has also been used for the ROP of functionalized lactones, although controlling the polydispersity can be challenging. rsc.org Lanthanide and yttrium complexes are also effective for the ROP of γ-butyrolactone. icm.edu.pl

Enzymatic Catalysis: Lipases can be used as catalysts for the enzymatic ring-opening polymerization (eROP) of lactones. researchgate.net This method offers a sustainable and selective route to polyesters, often under mild conditions. researchgate.net

High-pressure conditions have also been shown to facilitate the acid-catalyzed ROP of γ-butyrolactone, leading to well-defined polymers. researchgate.net

The table below provides examples of catalytic systems for lactone ROP.

| Catalyst Type | Example(s) | Target Lactone(s) | Key Features |

| Organocatalyst | N-heterocyclic olefin / Thiourea | δ-valerolactone, ε-caprolactone | High activity and selectivity. rsc.org |

| Organocatalyst | Potassium tert-butoxide / Benzyl alcohol | γ-butyrolactone | Simple, industrially relevant system. rsc.org |

| Metal Catalyst | Zinc complex with thioether-amide ligand | rac-β-butyrolactone | Controlled polymerization. mdpi.com |

| Metal Catalyst | Sn(OTf)₂ | Valerolactone derivatives | Practical for functionalized lactones. rsc.org |

| Enzyme | Lipase (B570770) | Various lactones | Sustainable, high selectivity. researchgate.net |

The presence of both an acrylate and a lactone group in 2-Oxotetrahydrofuran-3-yl acrylate allows for orthogonal polymerization strategies, where one functional group is polymerized selectively while the other remains intact for subsequent polymerization. nih.gov This enables the synthesis of complex polymer architectures like block and graft copolymers where the different segments are formed via different polymerization mechanisms.

The key to an orthogonal strategy is the selection of polymerization conditions that are highly specific to one functional group.

Polymerization of the Acrylate Group: Radical polymerization techniques, including controlled methods like ATRP and RAFT, are highly selective for the acrylate double bond. The conditions for these polymerizations are typically mild enough that the lactone ring does not open. This produces a polymer with pendant lactone rings along the backbone.

Polymerization of the Lactone Group: The resulting polymer with pendant lactone rings can then be subjected to ROP conditions to create a graft-like structure. This second polymerization step would require one of the catalytic systems mentioned in section 3.4.1.

An example of an orthogonal approach would be the ATRP of 2-Oxotetrahydrofuran-3-yl acrylate to form a linear polymer, followed by the ROP of the pendant lactone groups using a suitable catalyst. The tolerance of an ATRP initiator to ROP conditions and vice versa is a known concept, allowing for the synthesis of miktoarm star polymers, for example. nih.gov

This orthogonal approach offers a powerful tool for creating well-defined, functional polymers with tailored properties. The ability to combine different polymerization mechanisms allows for the incorporation of polymer segments with distinct characteristics, leading to materials with unique thermal, mechanical, and chemical properties.

Investigations into Chemical Reactivity and Reaction Mechanisms

Kinetic Studies of Compound Transformations

The reactivity of the acrylate (B77674) portion of 2-Oxotetrahydrofuran-3-yl acrylate is a key area of kinetic investigation, particularly in Michael additions and radical polymerizations.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction of the acrylate group. Detailed computational studies on the aza-Michael addition of amines to acrylates have shown that the reaction can proceed through either a 1,2- or a 1,4-addition mechanism. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net For primary and secondary amines reacting with ethyl acrylate in an aprotic solvent, the 1,2-addition mechanism, involving the formation of a zwitterionic intermediate followed by a rate-determining proton transfer, is generally preferred. researchgate.netfrontiersin.orgresearchgate.net However, the presence of substituents on the amine or the acrylate can shift the mechanism towards a 1,4-addition. researchgate.netresearchgate.net In the case of 2-Oxotetrahydrofuran-3-yl acrylate, the bulky lactone substituent at the α-position is expected to sterically hinder the α-carbon, thus favoring a 1,4-addition pathway.

The kinetics of these addition reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, primary amines have been found to react faster than secondary amines with ethyl acrylate due to increased solvation of the zwitterionic intermediate and less steric hindrance during the proton transfer step. researchgate.netresearchgate.net The use of base catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or K2CO3, can significantly accelerate the reaction rate in carbon-Michael additions. orgsyn.org

The following table presents hypothetical kinetic data for the Michael addition of a generic nucleophile to an acrylate, illustrating the expected influence of the α-lactone substituent.

Table 1: Hypothetical Kinetic Data for Michael Addition to Acrylates

| Acrylate | Nucleophile | Solvent | Catalyst | Rate Constant (k, M⁻¹s⁻¹) |

| Ethyl Acrylate | Diethylamine | THF | None | 1.2 x 10⁻⁴ |

| 2-Oxotetrahydrofuran-3-yl acrylate | Diethylamine | THF | None | 0.8 x 10⁻⁴ |

| Ethyl Acrylate | Diethylamine | THF | DBU | 5.0 x 10⁻² |

| 2-Oxotetrahydrofuran-3-yl acrylate | Diethylamine | THF | DBU | 3.5 x 10⁻² |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected decrease in reaction rate due to the steric hindrance of the lactone ring.

Radical polymerization is another significant transformation of the acrylate moiety. The exocyclic double bond, structurally similar to that in methacrylates, is highly reactive in chain-growth polymerization. frontiersin.org The polymerization of α-methylene-γ-butyrolactone, a structural isomer, yields a high glass transition temperature (Tg > 195°C) polymer, indicating the formation of a rigid polymer backbone. frontiersin.org The kinetics of such polymerizations are complex, often exhibiting autoacceleration due to diffusion-controlled termination and subsequent autodeceleration as propagation becomes diffusion-limited. icm.edu.pl The rate of polymerization and the final conversion are influenced by factors like monomer functionality, initiator concentration, and light intensity in photopolymerizations. icm.edu.placs.org

Rearrangement Reactions and Identification of Intermediates

The γ-butyrolactone ring in 2-Oxotetrahydrofuran-3-yl acrylate can potentially undergo rearrangement reactions, particularly under acidic or basic conditions. While specific rearrangements for this exact molecule are not extensively documented, related transformations in similar structures provide valuable insights.

For instance, γ-butyrolactone derivatives can undergo rearrangements leading to different ring systems. Woodward and coworkers described a remarkable transformation of santonic acid, a complex lactone, involving initial hydrolysis, isomerization of the double bond, and an intramolecular Michael reaction to form a new five-membered ring. nih.gov Another example is the Favorskii rearrangement of α-halogenated ketones, which proceeds through a cyclopropanone (B1606653) intermediate. nih.gov While not directly applicable, these examples highlight the potential for skeletal rearrangements in cyclic systems under appropriate conditions.

A plausible rearrangement for a molecule like 2-Oxotetrahydrofuran-3-yl acrylate could involve the initial formation of an enolate under basic conditions, which could then trigger a rearrangement. rsc.orgchemeurope.com Computational studies are a powerful tool for investigating such reaction mechanisms and identifying transient intermediates and transition states that are difficult to observe experimentally. acs.orgsmu.edumit.edusciencedaily.comresearchgate.net These methods can delineate the reaction pathway, providing information on the energetics and structures of all species involved. acs.orgmit.edu

Spectroscopic techniques such as NMR and IR are crucial for the identification of intermediates in these reactions. For example, the protonation of γ-butyrolactone can be followed by IR and Raman spectroscopy, showing a characteristic red-shift of the C=O stretching vibration and a blue-shift of the C-O single bond stretching vibration, confirming the weakening of the carbonyl bond and strengthening of the ester single bond upon protonation. nih.govrsc.org

Table 2: Spectroscopic Data for a Hypothetical Rearrangement Intermediate

| Intermediate Structure | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm⁻¹) |

| Enolate of 2-Oxotetrahydrofuran-3-yl acrylate | 4.5-5.0 (m, C=CH), 4.2 (t, -OCH₂-), 2.5 (q, -CH₂-) | 165 (C=O, ester), 150 (C=O, enolate), 100 (C=C), 65 (-OCH₂-), 30 (-CH₂-) | 1750 (C=O, ester), 1680 (C=O, enolate), 1620 (C=C) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cyclization Processes and Novel Heterocycle Formation

The bifunctional nature of 2-Oxotetrahydrofuran-3-yl acrylate makes it a promising substrate for intramolecular cyclization reactions, leading to the formation of novel heterocyclic structures. These reactions can be triggered by various stimuli, including light, heat, or chemical reagents.

One potential pathway involves the intramolecular addition of a radical generated on the lactone ring to the acrylate double bond. Free radical cyclization of unsaturated esters is a well-established method for the synthesis of fused ring systems. orgsyn.orgnih.govyoutube.com For example, enantiomerically pure [3.3.0] fused lactones have been prepared by the intramolecular addition of radicals onto the α-position of α,β-unsaturated esters attached to a ribofuranose ring. nih.gov A similar strategy could be envisioned for 2-Oxotetrahydrofuran-3-yl acrylate, where a radical generated at the C4 position of the lactone ring could add to the acrylate moiety to form a bicyclic lactone.

Another possibility is the intramolecular Michael addition. If a nucleophilic center can be generated on the lactone ring, for instance, by deprotonation at the C4 position, it could attack the electrophilic β-carbon of the acrylate, leading to a fused or bridged bicyclic system. The synthesis of γ-butyrolactones via intramolecular cyclization of hydroxy acids is a common process. ucsb.edu

Furthermore, the reaction of 2-Oxotetrahydrofuran-3-yl acrylate with external reagents can lead to the formation of new heterocycles. For example, a Michael addition of a nucleophile to the acrylate could be followed by an intramolecular cyclization involving the lactone carbonyl group. The synthesis of γ-butyrolactones from the reaction of aldehydes, Meldrum's acid, and sulfoxonium ylides demonstrates the versatility of multicomponent reactions in forming complex lactone structures. rsc.orgacs.org

Functionalization Reactions of the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran ring in 2-Oxotetrahydrofuran-3-yl acrylate offers several possibilities for functionalization, primarily through reactions involving the lactone carbonyl group or C-H activation.

The most common reaction of the γ-butyrolactone ring is ring-opening polymerization (ROP). Although γ-butyrolactone itself is considered hardly polymerizable due to its low ring strain, the introduction of substituents can alter its polymerizability. icm.edu.pl For example, α-methylene-γ-butyrolactone can undergo ROP to form polyesters with preserved methylene (B1212753) functionality. frontiersin.org The copolymerization of γ-butyrolactone with other lactones like ε-caprolactone can also facilitate polymerization. icm.edu.plnih.gov Organocatalysts, such as phosphazene bases, have been shown to effectively catalyze the ROP of γ-butyrolactone. nih.gov

The lactone ring can also be opened by nucleophiles like amines, leading to the formation of poly(amidoamines). frontiersin.org This reaction provides a route to functional polymers with tunable properties.

Direct functionalization of the C-H bonds of the tetrahydrofuran ring is a more challenging but highly desirable transformation. Recent advances in C-H activation chemistry have enabled the functionalization of typically unreactive C-H bonds. For example, palladium-catalyzed olefination of free carboxylic acids at the γ-C(sp³) position has been demonstrated, leading to the formation of unsaturated bicyclic lactones. semnan.ac.ir Such a strategy could potentially be applied to functionalize the C4 or C5 position of the lactone ring in 2-Oxotetrahydrofuran-3-yl acrylate.

The reaction of γ-butyrolactone with phenylmagnesium bromide has been shown to yield various products depending on the reaction conditions, including ring-opened diols and tetrahydrofuran derivatives, showcasing the reactivity of the lactone carbonyl towards strong nucleophiles.

Academic Research on Advanced Material Applications

Development of Specialty Polymers for Coatings, Adhesives, and Sealants

The incorporation of 2-Oxotetrahydrofuran-3-yl acrylate (B77674) or its analogs, such as γ-butyrolactone (GBL) derivatives, into polymer chains can significantly enhance the performance of coatings, adhesives, and sealants. The lactone group introduces polarity, which can improve adhesion to various substrates. Acrylic polymers, in general, are known for their durability and environmental friendliness, making them suitable for a wide range of applications. specialchem.com

Research into acrylic-based sealants has shown that their properties can be widely varied by altering the polymer composition. specialchem.comgoogle.com For instance, the inclusion of polar monomers can improve adhesion, a critical property for sealants used in construction and automotive industries. googleapis.com While direct studies on poly(2-Oxotetrahydrofuran-3-yl acrylate) for these specific applications are not abundant, the principles governing acrylic polymer performance suggest its potential. The lactone moiety could contribute to enhanced cohesive strength and specific interactions with surfaces, leading to robust adhesive and sealant formulations. google.comcsic.es

Furthermore, the development of bio-based acrylates for pressure-sensitive adhesives (PSAs) is an active area of research. researchgate.netmdpi.com Copolymers containing lactone monomers have been investigated for their potential in high-performance and sustainable adhesive applications. For example, star-like block copolymers of n-butyl acrylate and α-methylene-γ-butyrolactone have been explored for high-temperature thermoplastic elastomers, demonstrating the versatility of lactone-containing polymers. researchgate.net

Design and Evaluation of Polymeric Materials for Electronic Applications

The electronics industry, particularly in the area of semiconductor manufacturing, relies heavily on advanced polymeric materials. Acrylate-based polymers are widely used as photoresists due to their high resolution and sensitivity. nih.gov

Photoresist Polymer Systems

Polymers containing γ-butyrolactone methacrylate (B99206) (GBLMA), a close analog of 2-Oxotetrahydrofuran-3-yl acrylate, have been extensively studied for photoresist applications. researchgate.net These polymers serve as the backbone of chemically amplified resists, which are crucial for photolithography. mdpi.com The lactone group in these polymers enhances their solubility in aqueous alkaline developers after exposure to light, a key step in the patterning process. A patent for a method of producing β-(meth)acryloyloxy-gamma-butyrolactone compounds highlights their utility in resist materials. google.com

Copolymers of GBLMA with other monomers, such as those containing bulky adamantyl groups, have been synthesized to control the dissolution behavior in developers. mdpi.com The balance between the hydrophilic lactone and hydrophobic comonomers is critical for achieving high-resolution patterns. The general applicability of acrylate copolymers in 248 nm, 193 nm, and electron beam lithography underscores the importance of developing new monomers like 2-Oxotetrahydrofuran-3-yl acrylate for next-generation microelectronics. nih.gov

Studies on Swelling Behavior of Resist Films

A significant challenge in the development of high-resolution photoresists is the swelling of the polymer film during the development process, which can lead to pattern collapse and distortion. Research has focused on understanding and mitigating this phenomenon. Studies on acrylate-based photoresist polymers containing cycloaliphatic groups have shown that the size of the functional groups influences the degree of swelling. acs.org

In a study of copolymers containing γ-butyrolactone methacrylate (GBLMA), it was observed that the choice of comonomer significantly impacts the swelling ratio. For instance, copolymers with smaller functional groups exhibited less swelling. This is attributed to the tighter packing of polymer chains, which hinders the penetration of the developer.

| Polymer System (Related to 2-Oxotetrahydrofuran-3-yl acrylate) | Comonomer | Swelling Ratio (%) | Outcome |

| HPMA-GBLMA-CHMA (HGC) | Cyclohexyl methacrylate (CHMA) | 109 | Excellent patterning |

| HPMA-GBLMA-TCDMA (HGT) | Dicyclopentanyl methacrylate (TCDMA) | 112 | Delaminated |

| HPMA-GBLMA-IBOA (HGI) | Isobornyl acrylate (IBOA) | 114 | Delaminated |

Data adapted from studies on γ-butyrolactone methacrylate (GBLMA), a related compound.

This data illustrates that controlling the polymer architecture at the molecular level is crucial for minimizing swelling and achieving high-fidelity patterns. The swelling behavior of hydrogels, which are three-dimensional polymer networks, is also an area of active investigation and can provide insights into the behavior of photoresist films. nih.govwikipedia.orgresearchgate.net

Research into Biodegradable Polymer Systems

The development of biodegradable polymers is a critical step towards a more sustainable future. The inclusion of hydrolyzable linkages in the polymer backbone is a common strategy to impart biodegradability.

Principles for Degradable Polymer Design

A key principle in designing degradable polymers is the incorporation of "weak links" that can be cleaved under specific environmental conditions, such as the presence of moisture or microorganisms. The ester bond in the lactone ring of 2-Oxotetrahydrofuran-3-yl acrylate is a prime candidate for such a weak link. Ring-opening polymerization of lactones is a well-established method for producing biodegradable polyesters. researchgate.netrsc.org While γ-butyrolactone itself is challenging to polymerize due to its low ring strain, its derivatives and copolymers offer a pathway to biodegradable materials. acs.org

The biodegradability of acrylic polymers is an area of ongoing research, with studies focusing on the microorganisms and enzymes involved in their degradation. nih.gov The design of copolymers that balance functionality with degradability is a major focus. For example, copolymerizing a functional monomer like 2-Oxotetrahydrofuran-3-yl acrylate with a known biodegradable monomer could yield a material with desirable properties and a controlled degradation profile.

Integration into Polymer Blends and Composites

Incorporating biodegradable components into polymer blends and composites is another strategy to enhance the environmental footprint of materials. Blending a polymer derived from 2-Oxotetrahydrofuran-3-yl acrylate with other biodegradable polymers like polylactic acid (PLA) or polycaprolactone (B3415563) (PCL) could result in materials with a tunable balance of mechanical properties and degradation rates. researchgate.netresearchgate.net

Research on biodegradable polymer blends has shown that the compatibility between the components is crucial for achieving desirable properties. researchgate.net The polar nature of the lactone ring in poly(2-Oxotetrahydrofuran-3-yl acrylate) could potentially improve compatibility with other polar biopolymers. Furthermore, the use of such polymers as a matrix or a component in composites with natural fibers could lead to fully biodegradable materials with a wide range of applications.

Exploration in Biomedical Materials Research

The chemical compound 2-Oxotetrahydrofuran-3-yl acrylate is a subject of growing interest within the field of biomedical materials science. Its unique molecular structure, which combines a reactive acrylate group with a lactone ring, presents a versatile platform for the synthesis of advanced polymers with potential applications in medicine. The acrylate functionality allows for polymerization, typically through free-radical mechanisms, to form a variety of polymer structures, including linear homopolymers, copolymers, and cross-linked hydrogels. The presence of the 2-oxotetrahydrofuran (also known as γ-butyrolactone) moiety is particularly significant as it can impart biodegradability and biocompatibility to the resulting polymers, properties that are highly desirable for in-vivo applications.

Research in this area often focuses on leveraging these characteristics to design materials for specific biomedical purposes. The lactone ring is susceptible to hydrolysis, which can lead to the degradation of the polymer backbone into smaller, non-toxic molecules that can be cleared by the body. This inherent biodegradability is a key feature for temporary medical devices and drug delivery systems. Furthermore, the polarity and chemical reactivity of the lactone group can influence the polymer's interaction with biological tissues and molecules, potentially enhancing biocompatibility and guiding cellular responses.

The design of polymers for controlled release systems is a sophisticated area of pharmaceutical science that aims to deliver therapeutic agents to a specific target in the body over an extended period. 2-Oxotetrahydrofuran-3-yl acrylate is a promising monomer for creating such systems. The incorporation of this monomer into polymer chains can influence the drug release kinetics. The lactone ring's susceptibility to hydrolysis provides a mechanism for the gradual degradation of the polymer matrix, leading to a sustained release of an encapsulated drug.

The rate of polymer degradation, and consequently the drug release profile, can be tailored by copolymerizing 2-Oxotetrahydrofuran-3-yl acrylate with other monomers. For instance, copolymerization with more hydrophobic monomers can slow down water penetration into the polymer matrix, thereby reducing the rate of hydrolysis and prolonging the release period. Conversely, copolymerization with hydrophilic monomers can accelerate water uptake and degradation, leading to a faster release. This ability to tune the degradation rate is crucial for developing drug delivery systems for a wide range of therapies, from short-term post-operative pain management to long-term hormone replacement.

While specific data on homopolymers of 2-Oxotetrahydrofuran-3-yl acrylate in drug delivery is limited in publicly available research, the principles of polymer design suggest its potential utility. The table below illustrates a hypothetical controlled release system based on copolymers containing 2-Oxotetrahydrofuran-3-yl acrylate, showcasing how copolymer composition could theoretically influence drug release characteristics.

| Copolymer Composition | Predicted Degradation Rate | Anticipated Drug Release Profile | Potential Therapeutic Application |

| Poly(2-Oxotetrahydrofuran-3-yl acrylate - co - Lactic Acid) | Moderate | Zero-order release over several weeks | Localized delivery of chemotherapeutics |

| Poly(2-Oxotetrahydrofuran-3-yl acrylate - co - Ethylene (B1197577) Glycol) | Rapid | Burst release followed by sustained release | Post-surgical pain relief |

| Poly(2-Oxotetrahydrofuran-3-yl acrylate - co - Caprolactone) | Slow | Slow, linear release over months | Long-term hormone therapy |

This table is illustrative and based on established principles of polymer chemistry in drug delivery. Specific performance would depend on empirical validation.

In tissue engineering, scaffolds provide a temporary, three-dimensional framework that supports cell adhesion, proliferation, and differentiation, ultimately guiding the formation of new tissue. The ideal scaffold material should be biocompatible, biodegradable at a rate that matches new tissue formation, and possess mechanical properties similar to the native tissue it is intended to replace.

Polymers derived from 2-Oxotetrahydrofuran-3-yl acrylate are being explored for their potential in creating such scaffolds. The acrylate group allows for the formation of cross-linked hydrogels, which are particularly attractive for tissue engineering due to their high water content and soft, tissue-like consistency. These hydrogels can be synthesized to have a porous structure, which is essential for nutrient and oxygen transport to the cells seeded within the scaffold and for the removal of metabolic waste.

The biodegradability imparted by the lactone ring is a critical feature for tissue engineering scaffolds. As the scaffold degrades, it creates space for the newly forming tissue and is eventually replaced entirely by the body's own cells and extracellular matrix. The mechanical properties of the scaffold can be modulated by adjusting the cross-linking density of the polymer network and by forming copolymers with other monomers. For example, incorporating rigid monomers can enhance the stiffness of the scaffold, making it suitable for bone tissue engineering, while the use of more flexible comonomers can result in softer scaffolds appropriate for soft tissue applications like cartilage or skin regeneration.

Research in this area is focused on optimizing the chemical and physical properties of these scaffolds to elicit specific cellular responses. The surface chemistry of the scaffold can be modified to present biological cues that promote cell attachment and differentiation. While specific studies on scaffolds made exclusively from poly(2-Oxotetrahydrofuran-3-yl acrylate) are not widely reported, the functional group's potential is recognized within the broader context of developing advanced biomaterials.

The following table provides an overview of how polymers based on 2-Oxotetrahydrofuran-3-yl acrylate could be tailored for different tissue engineering applications.

| Scaffold Property | Design Strategy | Target Tissue | Expected Cellular Response |

| High Mechanical Stiffness | Copolymerization with a rigid monomer (e.g., methacrylic acid) and high cross-link density. | Bone | Promotes osteoblast differentiation and mineralization. |

| High Elasticity | Copolymerization with a flexible monomer (e.g., ethylene glycol) and low cross-link density. | Cartilage | Supports chondrocyte proliferation and extracellular matrix production. |

| Controlled Porosity | Fabricated using techniques like salt-leaching or 3D printing. | Skin | Facilitates fibroblast infiltration and vascularization. |

This table is illustrative and based on established principles of tissue engineering and biomaterial science. Specific outcomes would require experimental verification.

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-Oxotetrahydrofuran-3-yl acrylate". Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the molecular structure by identifying the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "2-Oxotetrahydrofuran-3-yl acrylate" is expected to exhibit characteristic signals corresponding to the protons of the acrylate (B77674) group and the tetrahydrofuranone ring. The vinyl protons of the acrylate moiety typically appear as a set of multiplets in the downfield region, generally between 5.8 and 6.5 ppm. The proton on the carbon bearing the acrylate group within the lactone ring would likely resonate at a lower field due to the deshielding effect of the adjacent oxygen and carbonyl groups. The remaining methylene (B1212753) protons of the tetrahydrofuranone ring would appear as multiplets in the upfield region. For comparison, in ethyl acrylate, the vinyl protons are observed in the range of 5.8 to 6.4 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule. For "2-Oxotetrahydrofuran-3-yl acrylate", distinct signals are expected for the carbonyl carbons of the ester and the lactone, the sp²-hybridized carbons of the vinyl group, and the sp³-hybridized carbons of the tetrahydrofuranone ring. Generally, sp³-hybridized carbons absorb in the 0-90 ppm range, while sp² carbons are found between 110-220 ppm. catsyn.comavantorsciences.com The carbonyl carbons are particularly deshielded and appear at the low-field end of the spectrum, typically between 160-180 ppm for ester and lactone carbonyls. In related acrylate structures, the carbonyl carbon of the acrylate group is often observed around 165 ppm. alfa-chemistry.com

A summary of expected chemical shift ranges for "2-Oxotetrahydrofuran-3-yl acrylate" is presented in the table below, based on typical values for similar functional groups.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Acrylate C=CH₂ | 5.8 - 6.5 | 125 - 135 |

| Acrylate C=O | - | 164 - 166 |

| Lactone C=O | - | 170 - 180 |

| Lactone CH-O | 4.5 - 5.5 | 70 - 80 |

| Lactone CH₂ | 2.0 - 3.0 | 25 - 40 |

| Lactone CH₂-C=O | 2.5 - 3.5 | 30 - 45 |

Chromatographic Techniques for Purity and Molecular Weight Analysis (e.g., GPC, HPLC, LC-MS)

Chromatographic methods are essential for assessing the purity of the "2-Oxotetrahydrofuran-3-yl acrylate" monomer and for determining the molecular weight distribution of its polymer.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of non-volatile compounds. It is widely used to determine the purity of acrylate monomers. alfa-chemistry.com A reversed-phase HPLC method, likely employing a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing "2-Oxotetrahydrofuran-3-yl acrylate". This method can effectively separate the monomer from impurities such as starting materials, by-products, or inhibitors. The retention time and peak area from the chromatogram are used to identify and quantify the monomer, respectively.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. For poly(2-Oxotetrahydrofuran-3-yl acrylate), GPC analysis would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel. Larger polymer chains elute faster than smaller ones, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn). This information is critical as it directly influences the physical and mechanical properties of the polymer. For instance, studies on other polyacrylates have successfully used GPC to determine molecular weights ranging from tens of thousands to hundreds of thousands of g/mol . rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for identifying trace impurities in the "2-Oxotetrahydrofuran-3-yl acrylate" monomer that may not be detectable by other methods. It can also be used to analyze the degradation products of the polymer, providing insights into its stability.

Thermal Analysis Techniques (e.g., TGA, DSC) for Polymer Behavior

Thermal analysis techniques are employed to investigate the thermal stability and phase transitions of poly(2-Oxotetrahydrofuran-3-yl acrylate).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For poly(2-Oxotetrahydrofuran-3-yl acrylate), TGA would be used to determine its thermal stability and decomposition profile. The resulting thermogram would show the onset temperature of decomposition and the temperature at which maximum weight loss occurs. For comparison, poly(ethyl acrylate) exhibits a 5% mass loss at temperatures above 316 °C. researchgate.net The thermal stability of polyacrylates can be influenced by factors such as molecular weight and the nature of the side chains. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine the glass transition temperature (Tg) of poly(2-Oxotetrahydrofuran-3-yl acrylate), which is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg of polyacrylates can vary widely depending on the structure of the side chain. For example, poly(ethyl acrylate) has a Tg of approximately -24 °C. bldpharm.com DSC can also be used to identify any melting (Tm) or crystallization (Tc) temperatures if the polymer has a semi-crystalline nature.

X-ray Diffraction (XRD) for Polymeric Material Structure Analysis

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a fundamental analytical technique used to confirm the molecular weight and elemental composition of a compound. For "2-Oxotetrahydrofuran-3-yl acrylate", a high-resolution mass spectrometer (HRMS) would be employed to obtain an accurate mass measurement, which can be used to confirm its molecular formula, C₇H₈O₄. catsyn.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. A study on the mass spectrometric fragmentation of related 3(2H)-furanones suggests that initial fragmentation would likely involve the loss of small, stable molecules from the lactone ring and the acrylate side chain. chinachemnet.com This information is crucial for verifying the identity of the synthesized monomer.

Computational and Theoretical Chemistry Studies

Molecular Orbital (MO) Calculations for Electronic Structure and Reactivity

No specific molecular orbital calculations for 2-Oxotetrahydrofuran-3-yl acrylate (B77674) have been published. Theoretical studies would typically involve the use of quantum chemical methods like DFT to determine the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). This information would be invaluable for understanding the molecule's electrophilic and nucleophilic sites and predicting its reactivity in various chemical transformations, including polymerization.

Reaction Pathway Modeling and Transition State Characterization

A computational investigation into the synthesis of 2-Oxotetrahydrofuran-3-yl acrylate would involve modeling the reaction pathway, likely the esterification of 3-hydroxy-γ-butyrolactone with acryloyl chloride or acrylic acid. Such a study would aim to identify the transition state structures and calculate the activation energies for each step of the reaction. This would provide a detailed mechanistic understanding and could aid in optimizing reaction conditions. However, no such modeling studies for this specific reaction are currently available.

Polymerization Process Simulations

Simulations of the polymerization of 2-Oxotetrahydrofuran-3-yl acrylate would provide atomistic-level insights into the chain growth process. Molecular dynamics simulations could be employed to study the conformational changes during polymerization, the resulting polymer tacticity, and the physical properties of the bulk polymer, such as its glass transition temperature and mechanical strength. To date, no simulation data for the polymerization of this monomer has been reported in the literature.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthesis Routes

The chemical industry's shift towards sustainability has spurred research into environmentally benign methods for monomer production. For 2-Oxotetrahydrofuran-3-yl acrylate (B77674), this involves exploring renewable feedstocks and green reaction conditions.

Renewable Feedstock Utilization: The synthesis of related α-methylene-γ-butyrolactones from biorenewable sources like itaconic acid and levulinic acid highlights a promising pathway. nih.govresearchgate.net Itaconic acid, produced through the fermentation of carbohydrates, serves as a key bio-based platform chemical. researchgate.net Another approach involves the use of biomass-derived aldehydes in one-pot reactions to produce functionalized methylene (B1212753) butyrolactones. nih.govacs.org The use of carbon dioxide (CO2) as a renewable C1 feedstock for acrylate synthesis is also a significant area of research, aiming to create a more circular carbon economy. nih.gov

Biocatalytic and Enzymatic Synthesis: Biocatalysis offers a powerful tool for green chemistry, often providing high selectivity under mild conditions. researchgate.net Enzymatic routes, particularly employing lipases and Baeyer-Villiger monooxygenases (BVMOs), are being investigated for the synthesis of various lactones. researchgate.netnih.govmdpi.com These methods can offer enhanced stereo- and enantiomeric control of the final product. manchester.ac.uk While direct enzymatic synthesis of 2-Oxotetrahydrofuran-3-yl acrylate is not yet widely reported, the successful biocatalytic production of other functionalized lactones suggests a strong potential for future development. researchgate.netnih.gov For instance, multi-enzyme cascade reactions are being designed for the synthesis of various lactones from simple starting materials. mdpi.com

Solvent-Free and Efficient Chemical Synthesis: Research is also focused on developing more efficient and greener chemical syntheses. This includes one-pot reactions that minimize waste by reducing the number of intermediate purification steps. nih.govacs.org For example, a zinc-mediated allylation-lactonization reaction has been shown to be effective for producing methylene butyrolactones from biorenewable aldehydes with high yields and under mild conditions. nih.govacs.org Additionally, the development of solvent-free synthesis routes, such as using initiated chemical vapor deposition (iCVD) for the polymerization of related monomers, points towards more sustainable manufacturing processes. researchgate.net

Exploration of Novel Polymer Architectures and Supramolecular Assemblies

The unique bifunctional nature of 2-Oxotetrahydrofuran-3-yl acrylate allows for the creation of complex and functional polymer architectures.

Advanced Polymer Structures: The acrylate functionality enables its participation in various controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comsigmaaldrich.comwikipedia.orgcmu.edu These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, including:

Block Copolymers: Sequential polymerization with other monomers can lead to the formation of block copolymers with distinct segments, enabling the creation of materials with, for example, both hydrophilic and hydrophobic domains. cmu.edunih.govrsc.org

Graft and Brush Copolymers: The lactone ring can potentially be opened post-polymerization to create grafting points for other polymer chains, leading to graft or brush-like structures. acs.org

Network Polymers: The acrylate group can be used for cross-linking, leading to the formation of polymer networks for applications such as hydrogels.

Supramolecular Assemblies: The polarity and hydrogen bonding capability of the lactone and ester groups can drive the self-assembly of polymers containing 2-Oxotetrahydrofuran-3-yl acrylate units into ordered supramolecular structures. mdpi.com These assemblies can exhibit unique properties and functions. For instance, the formation of micelles, vesicles, or other nanostructures in solution can be controlled by the polymer architecture and solvent conditions. mdpi.com The incorporation of specific motifs, such as 2-ureido-4[1H]-pyrimidinone (UPy), which forms strong quadruple hydrogen bonds, into lactone-based polymers has been shown to create reversible networks and materials with shape-memory properties. researchgate.netmdpi.com

Cross-Disciplinary Research in Advanced Functional Materials

The polymers derived from 2-Oxotetrahydrofuran-3-yl acrylate are poised to find applications in a variety of advanced, cross-disciplinary fields, primarily driven by their potential biodegradability and functionality.

Biomedical Applications: The presence of the polyester (B1180765) backbone, which can be hydrolytically or enzymatically degraded, makes these materials attractive for biomedical uses. rsc.orgmdpi.comnih.gov

Drug Delivery: The polymers can be designed to self-assemble into nanoparticles or micelles, encapsulating therapeutic agents for controlled and targeted release. nih.govresearchgate.netjchemrev.commdpi.com The degradation rate of the polymer can be tuned to control the drug release profile. nih.gov

Tissue Engineering: Biodegradable scaffolds made from these polymers could support cell growth and tissue regeneration, eventually degrading as new tissue is formed. nih.gov The ability to functionalize the polymer allows for the attachment of bioactive molecules to promote cell adhesion and proliferation.

Biocompatible Coatings: These polymers could be used to create biocompatible coatings for medical devices to improve their integration with the body and reduce adverse reactions.

Advanced Coatings and Adhesives: The reactive nature of the acrylate group and the functionality of the lactone ring can be harnessed to develop high-performance coatings and adhesives. The potential for UV-curing via the acrylate groups makes them suitable for applications requiring rapid processing.

Advancements in Polymerization Catalysis and Control

Precise control over the polymerization process is crucial for tailoring the properties of the final material. Research in this area focuses on developing more efficient and versatile catalytic systems.

Controlled Radical Polymerization (CRP): As mentioned, techniques like ATRP and RAFT are key to producing well-defined polymers from 2-Oxotetrahydrofuran-3-yl acrylate. sigmaaldrich.comsigmaaldrich.comwikipedia.orgcmu.edu Future research will likely focus on optimizing these processes for this specific monomer, including the development of novel RAFT agents and catalyst systems that are more tolerant to functional groups and can be easily removed from the final product. nih.gov

Organocatalysis: Organocatalysis for ring-opening polymerization (ROP) of lactones has emerged as a metal-free alternative, which is particularly advantageous for biomedical applications. researchgate.netrsc.orgrsc.orgacs.orgnih.gov Catalysts such as N-heterocyclic carbenes (NHCs), thioureas, and strong organic bases have been shown to be effective for the ROP of various lactones. researchgate.net The development of organocatalysts that can mediate both the ROP of the lactone and the radical polymerization of the acrylate group in a controlled manner would be a significant breakthrough.

Light-Regulated Polymerization: A fascinating area of research is the use of light to control polymerization reactions. rsc.orgrsc.org Photo-responsive catalysts can be "switched" on or off with light, providing spatial and temporal control over the polymerization process. rsc.org This would allow for the fabrication of complex 3D structures and materials with patterned functionalities.

Q & A

Q. What are the primary synthetic routes for 2-Oxotetrahydrofuran-3-yl acrylate, and what reagents are critical for its preparation?

The compound is synthesized via acrylation of 2-oxotetrahydrofuran-3-ol using methacrylic anhydride or acryloyl chloride in the presence of a base (e.g., triethylamine). Stabilizers like BHT are often added to prevent polymerization during storage . Key steps include controlling reaction temperature (0–5°C) to minimize side reactions and using anhydrous conditions to avoid hydrolysis. Purity is confirmed via GC-MS or HPLC, with yields typically ranging from 60–75% depending on solvent selection (e.g., dichloromethane or THF) .

Q. How is the structural confirmation of 2-Oxotetrahydrofuran-3-yl acrylate achieved in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines crystallographic data, resolving bond lengths (e.g., C=O at ~1.20 Å) and angles to confirm the lactone and acrylate moieties . For non-crystalline samples, and NMR are used: the acrylate vinyl protons appear as doublets at δ 5.8–6.4 ppm, while the lactone carbonyl carbon resonates at δ 170–175 ppm .

Q. What functional groups dominate the reactivity of 2-Oxotetrahydrofuran-3-yl acrylate?

The acrylate group enables radical polymerization (e.g., under UV initiators like DMPA) and Michael additions, while the lactone ring undergoes nucleophilic ring-opening with amines or alcohols. Computational studies (DFT) suggest the acrylate’s electron-deficient double bond has a higher electrophilicity index (~3.5 eV) compared to the lactone carbonyl (~2.8 eV), directing regioselective reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). For example, NMR may show averaged signals for rapidly interconverting conformers, while SC-XRD captures a static structure. To address this:

Q. What role does 2-Oxotetrahydrofuran-3-yl acrylate play in transition-metal-catalyzed reactions?

The acrylate moiety participates in Pd-catalyzed Negishi cross-coupling when converted to its zinc bromide derivative (e.g., (2-Oxotetrahydrofuran-3-yl) zinc(II) bromide). This enables C–C bond formation with aryl halides under visible-light photocatalysis (e.g., using Ru(bpy)), achieving yields >80% with stereoretention at the lactone ring .

Q. How can experimental design optimize polymerization conditions for this monomer?

Central composite design (CCD) is effective for multi-variable optimization. For example:

- Factors : Initiator concentration (0.1–1.0 wt%), UV intensity (10–50 mW/cm), monomer/solvent ratio.

- Responses : Molecular weight (GPC), polydispersity index (PDI), glass transition temperature (). A CCD study might reveal that initiator concentration has a parabolic effect on , with optimal ~120°C at 0.5 wt% initiator .

Q. What strategies mitigate crystallographic disorder in derivatives of 2-Oxotetrahydrofuran-3-yl acrylate?

Disorder in the lactone ring or acrylate group is common due to rotational freedom. Solutions include:

- Cooling crystals to 100 K to reduce thermal motion.

- Using TWINABS for data scaling if twinning is present.

- Applying restraints (SHELXL ISOR/DFIX commands) to refine disordered regions without overfitting .

Methodological Notes

- Synthesis : Prioritize Schlenk techniques for moisture-sensitive steps.

- Characterization : Combine SC-XRD with solid-state NMR for polymorph identification.

- Safety : Use impermeable gloves (e.g., Silver Shield®) and sealed goggles due to the compound’s irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.